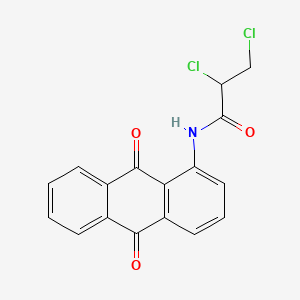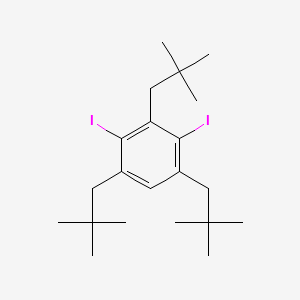
Furoguaiaoxidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furoguaiaoxidin is a lignan compound isolated from the heartwood of Guaiacum officinale L. and Guaiacum sanctum L., which are plants native to the West Indies and northern South America . It is known for its unique structure, which includes alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . This compound has garnered interest due to its potential anti-inflammatory properties .
Vorbereitungsmethoden
Furoguaiaoxidin can be synthesized through a novel method of sequential introduction of alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . The synthetic route involves the use of specific reagents and conditions to achieve the desired structure.
Analyse Chemischer Reaktionen
Furoguaiaoxidin undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include nitric oxide and interleukin-1β . The major products formed from these reactions are typically derivatives of the original lignan structure, which retain the core functional groups .
Wissenschaftliche Forschungsanwendungen
Furoguaiaoxidin has been studied for its anti-inflammatory effects, particularly in the context of nitric oxide production in hepatocytes . It has shown potential in reducing inflammation by suppressing nitric oxide production in interleukin-1β-treated hepatocytes . Additionally, its unique structure and reactivity make it a subject of interest in organic chemistry research .
Wirkmechanismus
The mechanism by which furoguaiaoxidin exerts its anti-inflammatory effects involves the suppression of nitric oxide production . This is achieved through the inhibition of the inducible nitric oxide synthase (iNOS) gene expression . The molecular targets and pathways involved in this process are similar to those observed in other lignans, such as gomisin N from Schisandra chinensis fruits .
Vergleich Mit ähnlichen Verbindungen
Furoguaiaoxidin is similar to other lignans isolated from guaiac resin, such as dehydroguaiaretic acid, meso-dihydroguaiaretic acid, and furoguaiacin (α-guaiaconic acid) . this compound is unique due to its specific alkoxy functions and its potent anti-inflammatory properties . This sets it apart from other lignans, making it a compound of significant interest in both medicinal and organic chemistry research .
Eigenschaften
Molekularformel |
C20H20O6 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C20H20O6/c1-11(19(23)13-5-7-15(21)17(9-13)25-3)12(2)20(24)14-6-8-16(22)18(10-14)26-4/h5-10,21-22H,1-4H3/b12-11- |
InChI-Schlüssel |
ZTNYRNGTBAGYIZ-QXMHVHEDSA-N |
Isomerische SMILES |
C/C(=C(\C)/C(=O)C1=CC(=C(C=C1)O)OC)/C(=O)C2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CC(=C(C)C(=O)C1=CC(=C(C=C1)O)OC)C(=O)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)


